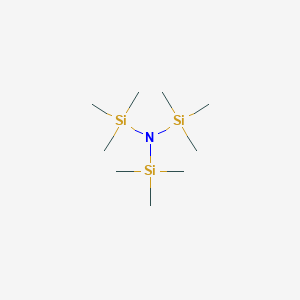

Tris(trimethylsilyl)amine

Description

Properties

IUPAC Name |

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGHITPVRNZWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061802 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-73-8 | |

| Record name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trimethylsilyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONAMETHYLTRISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVA5FGS9US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(trimethylsilyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(trimethylsilyl)amine, a versatile organosilicon compound. It details its synthesis, physicochemical properties, and spectroscopic characterization, along with its applications in various fields of chemical research.

Introduction

This compound, also known as N,N,N-Tris(trimethylsilyl)amine or nonamethyltrisilazane, is a key reagent in organic and organometallic chemistry.[1] Its unique structure, featuring a central nitrogen atom bonded to three trimethylsilyl (B98337) groups, imparts distinct properties such as steric hindrance and high solubility in nonpolar organic solvents.[1][2] It serves as a potent non-nucleophilic base, a precursor for silicon-containing polymers and coatings, and plays a role in chemical nitrogen fixation.[3] The compound is a colorless, waxy solid that is stable to water and bases but is cleaved by acids or alcohols.[1]

Synthesis of this compound

The synthesis of this compound has been approached through several routes. Early attempts to directly react ammonia (B1221849) with trimethylchlorosilane were largely unsuccessful, halting at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS).[1] More effective methods involve the deprotonation of HMDS followed by silylation.

2.1. Synthesis via Sodium Hexamethyldisilazide

A high-yield synthesis involves the reaction of the sodium salt of hexamethyldisilazane (B44280) with trimethylchlorosilane.[1] The sodium salt can be generated in situ from hexamethyldisilazane and sodium amide or sodium and styrene.[1] This method is reported to provide this compound in approximately 80% yield.[1]

Experimental Protocol:

-

Materials: Hexamethyldisilazane (HMDS), sodium amide (or sodium metal and styrene), trimethylchlorosilane (TMS-Cl), and a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution or suspension of sodium hexamethyldisilazide. This can be achieved by reacting HMDS with an equimolar amount of sodium amide in the chosen solvent.

-

To this mixture, slowly add one equivalent of trimethylchlorosilane via the dropping funnel.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is monitored for the disappearance of starting materials using appropriate techniques (e.g., GC-MS or NMR).

-

Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

2.2. Synthesis via Lithium Hexamethyldisilazide

An alternative method utilizes the lithium salt of hexamethyldisilazane, which can be prepared from HMDS and butyllithium (B86547) or phenyllithium.[1] However, this route generally results in lower yields of 50-60%.[1]

2.3. One-Pot Synthesis from Lithium Nitride

A convenient one-pot synthesis involves the reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran (B95107) (THF), affording the product in a 72% yield.[1]

Experimental Protocol:

-

Materials: Lithium nitride (Li₃N), trimethylchlorosilane (TMS-Cl), and dry tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere, suspend lithium nitride in dry THF.

-

To this suspension, add a stoichiometric excess of trimethylchlorosilane (at least 3 equivalents).

-

The reaction mixture is stirred at room temperature or heated to reflux to ensure complete reaction.

-

The progress of the reaction is monitored by suitable analytical methods.

-

Once the reaction is complete, the solid lithium chloride byproduct is filtered off.

-

The THF is removed from the filtrate by distillation.

-

The resulting crude this compound is purified by vacuum distillation.

-

Physicochemical Properties

This compound is a waxy solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₂₇NSi₃ | [1] |

| Molar Mass | 233.57 g/mol | [1] |

| Appearance | Colorless, waxy solid | [1] |

| Melting Point | 67-69 °C | |

| Boiling Point | 215 °C (at atmospheric pressure), 85 °C (at 13 mmHg), 72 °C (at 10 mmHg) | [1] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) | Solvent | Reference |

| ¹H NMR | ~0.34 ppm (s, 27H) | C₆D₆ | [4] |

| ¹³C NMR | ~5.7 ppm | C₆D₆ | [4] |

| ²⁹Si NMR | Not specified | C₆D₆ | [5] |

4.2. Infrared (IR) Spectroscopy

As a tertiary amine, this compound does not exhibit N-H stretching or bending vibrations.[6] The IR spectrum is dominated by absorptions corresponding to the trimethylsilyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2956 | C-H stretch (asymmetric) |

| ~2904 | C-H stretch (symmetric) |

| ~1259 | Si-CH₃ symmetric deformation |

| ~925, 911, 876, 838 | Si-C stretch and CH₃ rock |

| ~758, 674 | Si-N stretch |

(Characteristic peak regions are compiled from typical spectra of silyl (B83357) amines)

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.

| m/z | Ion |

| 233 | [M]⁺ (Molecular ion) |

| 218 | [M - CH₃]⁺ |

| 146 | [(Me₃Si)₂N]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

(Data compiled from NIST WebBook and other sources)[7][8]

Workflow and Diagrams

5.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from hexamethyldisilazane.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. galaxy.agh.edu.pl [galaxy.agh.edu.pl]

- 5. spectrabase.com [spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

Early Studies on Tris(trimethylsilyl)amine: A Technical Guide

An in-depth examination of the synthesis, characterization, and foundational reactivity of Tris(trimethylsilyl)amine, a key reagent in silicon-nitrogen chemistry.

This technical guide provides a comprehensive overview of the seminal research on this compound, also known as N,N,N-Tris(trimethylsilyl)amine or N(SiMe₃)₃. Aimed at researchers, scientists, and professionals in drug development, this document details the early synthetic routes, structural elucidation, and initial reactivity studies that established this compound as a significant molecule in organosilicon chemistry.

Synthesis of this compound

Early attempts to synthesize this compound by the direct reaction of ammonia (B1221849) with trimethylchlorosilane proved unsuccessful, yielding primarily the less substituted bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS)[1]. The breakthrough in its synthesis came in the early 1960s through the work of Wannagat and Niederprüm, who developed a method utilizing the alkali metal salts of hexamethyldisilazane (B44280).

Synthesis from Sodium Hexamethyldisilazide

The most common and highest-yielding early method involves the reaction of sodium hexamethyldisilazide (NaHMDS) with trimethylchlorosilane (Me₃SiCl)[1]. This reaction proceeds with a reported yield of approximately 80%[1].

Experimental Protocol:

While the full detailed experimental protocol from the original 1961 publication by Wannagat and Niederprüm in Chemische Berichte is not fully available in the immediate search results, the general procedure involves the formation of sodium hexamethyldisilazide from hexamethyldisilazane and a strong sodium base like sodium amide, followed by reaction with trimethylchlorosilane[1].

Reaction Scheme:

(Me₃Si)₂NH + NaNH₂ → NaN(SiMe₃)₂ + NH₃ NaN(SiMe₃)₂ + Me₃SiCl → N(SiMe₃)₃ + NaCl

Synthesis from Lithium Hexamethyldisilazide

An alternative route utilizes the lithium salt of hexamethyldisilazane, which provides this compound in yields of 50-60% upon reaction with trimethylchlorosilane[1].

One-Pot Synthesis from Lithium Nitride

A later development in the early studies was a one-pot synthesis starting from lithium nitride (Li₃N) and trimethylchlorosilane in tetrahydrofuran (B95107) (THF), affording the product in a 72% yield[1].

Reaction Scheme:

Li₃N + 3 Me₃SiCl → N(SiMe₃)₃ + 3 LiCl

Physicochemical and Structural Properties

This compound is a colorless, waxy solid at room temperature[1]. It is stable to water and bases but is cleaved by acids and alcohols to produce ammonia[1].

| Property | Value | Reference |

| Melting Point | 67–69 °C | [1] |

| Boiling Point | 215 °C (at 760 mmHg) | [1] |

| 85 °C (at 13 mmHg) | [1] | |

| Molar Mass | 233.57 g/mol | [1] |

The molecular structure of this compound was a subject of significant interest in early studies due to the potential for pπ-dπ bonding between the nitrogen lone pair and the silicon d-orbitals. Gas-phase electron diffraction studies were instrumental in elucidating its geometry.

| Parameter | Value | Reference |

| Si-N Bond Length | 1.734 ± 0.008 Å | |

| Si-C Bond Length | 1.865 ± 0.004 Å | |

| C-H Bond Length | 1.115 ± 0.006 Å | |

| Si-N-Si Bond Angle | ~120° (Planar) | |

| N-Si-C Bond Angle | 109.8° ± 0.8° | |

| Si-C-H Bond Angle | 111.4° ± 0.6° |

A key finding from these early structural studies was the planar coordination of the nitrogen atom, with the three silicon atoms lying in the same plane as the nitrogen. This planarity, with Si-N-Si bond angles of approximately 120°, is indicative of significant delocalization of the nitrogen lone pair into the d-orbitals of the silicon atoms. A deuterium (B1214612) NMR study of solid this compound also supports a planar N-Si₃ skeleton at temperatures above 180 K[2][3].

Spectroscopic Characterization

Early spectroscopic studies provided further evidence for the unique electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Modern ¹H and ¹³C NMR data are readily available, though detailed assignments from the very earliest studies are not extensively documented in the initial search results. The high symmetry of the molecule results in simple spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of N-H stretching vibrations, confirming the complete substitution of the amine protons. Strong absorptions corresponding to Si-C and Si-N bond vibrations are observed.

Early Reactivity Studies

The reactivity of this compound was explored in early studies, revealing its utility as a bulky, non-nucleophilic base and as a synthon for introducing the tris(trimethylsilyl)amino group.

Reaction with Monohaloboranes

One of the early investigations into the reactivity of this compound involved its reaction with monohaloboranes. These studies explored the potential for forming silicon-nitrogen-boron linkages.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Representation

Caption: Planar geometry of this compound.

References

Tris(trimethylsilyl)amine chemical properties and reactivity

An In-depth Technical Guide to Tris(trimethylsilyl)amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, ((CH₃)₃Si)₃N, also known as Nonamethyltrisilazane, is a sterically hindered, non-nucleophilic amine with significant applications in organic synthesis, materials science, and as a key intermediate in chemical nitrogen fixation. Its unique structure, featuring a central nitrogen atom bonded to three bulky trimethylsilyl (B98337) groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed reactivity profiles, established experimental protocols, and essential safety information.

Chemical and Physical Properties

This compound is a colorless, waxy solid at room temperature. It is stable in the presence of water and bases but is readily cleaved by acids or alcohols, which break the Si-N bond to form ammonia (B1221849). Its solubility in nonpolar organic solvents makes it a versatile reagent in various reaction media.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |

| Synonyms | Nonamethyltrisilazane, Nitrilotris(trimethylsilane) | |

| CAS Number | 1586-73-8 | |

| Molecular Formula | C₉H₂₇NSi₃ | |

| Molar Mass | 233.57 g/mol | |

| Appearance | Waxy solid, white crystals | |

| Melting Point | 67–69 °C | |

| Boiling Point | 215 °C (at 760 mmHg)85 °C (at 13 mmHg)72 °C (at 10 mmHg) |

| Ionization Energy | 8.60 eV | |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While detailed spectra are often proprietary, typical data from various techniques are available through spectral databases.

Table 2: Key Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

|---|---|---|

| Mass Spec (EI) | The electron ionization mass spectrum is available for fragmentation analysis. | |

| FTIR | Infrared spectroscopy can identify characteristic Si-N and Si-C bond vibrations. |

| NMR (¹³C, ²⁹Si) | NMR spectroscopy provides detailed structural information. Both ¹³C and ²⁹Si NMR data are available. | |

Synthesis and Experimental Protocols

Direct synthesis from ammonia and trimethylchlorosilane (TMS-Cl) is ineffective, as the reaction halts at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS). More successful, higher-yield syntheses involve the use of silylamides or lithium nitride.

Protocol 1: Synthesis from Sodium Hexamethyldisilazide

This method provides a high yield of the desired product.

-

Prepare Sodium Hexamethyldisilazide (NaHMDS): React hexamethyldisilazane (B44280) (HMDS) with a strong sodium base like sodium amide (NaNH₂) or sodium metal in the presence of styrene.

-

Reaction with TMS-Cl: Add trimethylchlorosilane (TMS-Cl) to the prepared NaHMDS solution.

-

Workup and Isolation: The reaction mixture is worked up to remove sodium chloride byproduct and the solvent is removed under reduced pressure to yield this compound.

-

Reported Yield: 80%

-

Protocol 2: Synthesis from Lithium Nitride

This one-pot reaction offers a convenient route to the target molecule.

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend lithium nitride (Li₃N) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of TMS-Cl: Slowly add trimethylchlorosilane (TMS-Cl) to the suspension.

-

Reflux and Isolation: The mixture is typically stirred and may be heated to drive the reaction to completion. After filtration to remove lithium chloride and evaporation of the solvent, the product is isolated.

-

Reported Yield: 72%

-

Caption: Synthetic routes to this compound.

Reactivity and Applications

The reactivity of this compound is dominated by its steric bulk and the nature of the Si-N bond. It is a poor nucleophile but serves as an effective silylating agent and a precursor in various synthetic applications.

Role in Chemical Nitrogen Fixation

This compound is a cornerstone intermediate in the reductive silylation of atmospheric dinitrogen (N₂), a process that mimics biological nitrogen fixation under ambient conditions. This contrasts with the industrial Haber-Bosch process, which requires high temperatures and pressures. In this chemical approach, N₂ is reduced by an alkali metal (like lithium or sodium) in the presence of a transition metal catalyst and TMS-Cl. The resulting this compound can then be easily hydrolyzed to produce ammonia.

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(trimethylsilyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)amine, N(Si(CH3)3)3, is a key organosilicon compound with a unique molecular structure that has significant implications for its reactivity and utility in chemical synthesis. This guide provides a comprehensive overview of its molecular geometry, the nature of its chemical bonds, and the experimental techniques used for its characterization. A central focus is the planar geometry at the nitrogen center, a consequence of pπ-dπ back-bonding, which distinguishes it from its carbon analogue, trimethylamine. This document summarizes key structural data, outlines experimental methodologies, and provides visual representations of its structure and bonding to serve as a valuable resource for professionals in research and development.

Molecular Structure

This compound is a colorless, crystalline or waxy solid.[1] Its fundamental chemical and physical properties are cataloged in the NIST WebBook.[2][3] The defining feature of its molecular structure is the planar coordination of the nitrogen atom with the three silicon atoms. This arrangement is in stark contrast to the pyramidal geometry of ammonia (B1221849) and its alkyl derivatives, such as trimethylamine.

The planarity of the N-Si framework is a direct result of the electronic interactions between the nitrogen and silicon atoms. The lone pair of electrons on the nitrogen atom is delocalized into the vacant 3d orbitals of the three silicon atoms.[4][5][6] This delocalization, known as pπ-dπ back-bonding, imparts partial double bond character to the N-Si bonds and forces the molecule into a trigonal planar geometry around the nitrogen atom, with Si-N-Si bond angles of approximately 120°.[4][7] Consequently, the nitrogen atom in this compound is considered to be sp2 hybridized.[5][6][8]

Quantitative Structural Data

The precise geometric parameters of this compound in the gas phase have been determined by electron diffraction. The key quantitative data are summarized in the table below.

| Parameter | Value | Experimental Method |

| N-Si Bond Length | 175.5 (± 0.3) pm | Gas-Phase Electron Diffraction |

| Si-N-Si Bond Angle | ~120° (Planar) | Gas-Phase Electron Diffraction |

| Si-C Bond Length | 187.9 (± 0.3) pm | Gas-Phase Electron Diffraction |

| C-H Bond Length | 110.6 (± 0.3) pm | Gas-Phase Electron Diffraction |

| NSiC Angle (1) | 112.6 (± 0.4)° | Gas-Phase Electron Diffraction |

| NSiC Angle (2) | 111.5 (± 0.7)° | Gas-Phase Electron Diffraction |

| CSiC Angle | 108.0 (± 0.8)° | Gas-Phase Electron Diffraction |

| SiCH Angle | 110.1 (± 0.4)° | Gas-Phase Electron Diffraction |

Table 1: Structural Parameters of this compound Determined by Gas-Phase Electron Diffraction.[2]

Bonding in this compound

The nature of the bonding in this compound is of significant interest due to the involvement of silicon's d-orbitals. The planar geometry and the shorter-than-expected N-Si single bond length are explained by the concept of pπ-dπ bonding.[9]

In a hypothetical, purely single-bonded N(SiMe3)3 molecule, the nitrogen atom would be sp3 hybridized, leading to a pyramidal structure similar to ammonia. However, the presence of low-lying, empty 3d orbitals on the silicon atoms allows for an alternative bonding scenario. The lone pair of electrons residing in the p-orbital of the sp2 hybridized nitrogen atom can effectively overlap with the empty d-orbitals of the silicon atoms. This sideways overlap forms a π-bond, resulting in the delocalization of the nitrogen's lone pair over the three N-Si bonds.[5] This pπ-dπ interaction strengthens and shortens the N-Si bonds and is responsible for the observed planar geometry.[4][10]

This bonding model also accounts for the reduced basicity of this compound compared to other amines. The delocalization of the nitrogen's lone pair makes it less available for donation to a Lewis acid.[6]

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques. The primary methods employed are gas-phase electron diffraction and X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid or liquid phase.[11]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[11]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.[11]

-

Scattering and Diffraction: The electrons are scattered by the electric field of the atoms in the molecule, creating a diffraction pattern of concentric rings.[11]

-

Detection: The diffraction pattern is recorded on a photographic plate or a digital detector.[11]

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate the radial distribution function, which gives the probabilities of finding interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[11]

X-ray Crystallography

While gas-phase data is available, solid-state structure determination is typically performed using X-ray crystallography. This technique provides detailed information about the arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: A single, high-quality crystal of this compound is grown. This is often the most challenging step for small molecules.[4][12]

-

Crystal Mounting: The crystal is mounted on a goniometer, which allows for precise orientation in the X-ray beam.[12]

-

X-ray Diffraction: A monochromatic beam of X-rays is directed at the crystal. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[12]

-

Data Collection: The intensities and positions of the diffracted spots are measured as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.[13]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

pπ-dπ Bonding in the N-Si Framework

Caption: Orbital overlap in pπ-dπ bonding of N(SiMe3)3.

Conclusion

The molecular structure and bonding of this compound are fundamentally dictated by the interplay of steric and electronic effects, with pπ-dπ back-bonding playing a decisive role in establishing its planar geometry and influencing its chemical properties. An understanding of these principles, supported by quantitative data from experimental techniques such as gas-phase electron diffraction, is crucial for leveraging this versatile reagent in synthetic chemistry and materials science. The detailed structural information and methodologies presented in this guide are intended to support researchers and professionals in the effective application of this compound in their respective fields.

References

- 1. islandscholar.ca [islandscholar.ca]

- 2. Determination of the molecular structure of this compound in the gas phase by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]

- 6. quora.com [quora.com]

- 7. Solved The Si-N-Si bond angle is N(SiH3)3 is about 120o and | Chegg.com [chegg.com]

- 8. excillum.com [excillum.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. s3.smu.edu [s3.smu.edu]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tris(trimethylsilyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)amine, a compound of significant interest in organosilicon chemistry, serves as a versatile reagent and precursor in a multitude of synthetic applications.[1][2] With the chemical formula C9H27NSi3, this compound is notable for its unique structural and reactive properties, stemming from the three trimethylsilyl (B98337) groups bonded to a central nitrogen atom.[1] This guide provides an in-depth overview of its chemical identifiers, physical properties, synthesis protocols, and key applications, with a focus on its role in materials science and chemical nitrogen fixation.[1][2]

Chemical Identifiers and Physical Properties

For clarity and ease of reference, the primary identifiers and quantitative physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1586-73-8[1][3][4][5] |

| Preferred IUPAC Name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine[1][6] |

| Other Names | Nonamethyltrisilazane, Nitrilotris(trimethylsilane)[3][5][6] |

| InChI | InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3[1] |

| InChIKey | PEGHITPVRNZWSI-UHFFFAOYSA-N[1][4] |

| SMILES | C--INVALID-LINK--(C)N(--INVALID-LINK--(C)C)--INVALID-LINK--(C)C[1][4] |

| PubChem CID | 74110[1] |

| EC Number | 216-445-0[1][5] |

| UNII | SVA5FGS9US[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H27NSi3[1][3][4] |

| Molar Mass | 233.57 g/mol [1][3] |

| Appearance | Waxy solid, White crystals[1][5] |

| Melting Point | 67–69 °C[1][5] |

| Boiling Point | 215 °C (at 760 mmHg), 85 °C (at 13 mmHg), 72 °C (at 10 mmHg)[1][5][7] |

| Solubility | Soluble in nonpolar organic solvents[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Early attempts involving the direct reaction of ammonia (B1221849) with trimethylchlorosilane were largely unsuccessful, halting at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane).[1] More effective methods have since been developed and are detailed below.

Method 1: From the Sodium Salt of Hexamethyldisilazane (B44280)

This method provides a high yield of the desired product.

Reactants:

-

Sodium salt of hexamethyldisilazane

-

Trimethylchlorosilane

Procedure:

-

The sodium salt of hexamethyldisilazane is first prepared. This can be achieved by reacting hexamethyldisilazane with sodium amide or with sodium and styrene.

-

The prepared sodium salt is then reacted with trimethylchlorosilane.

-

The reaction typically proceeds to an 80% yield of this compound.[1]

Method 2: From the Lithium Salt of Hexamethyldisilazane

This route offers an alternative but generally lower yield compared to the sodium salt method.

Reactants:

-

Lithium salt of hexamethyldisilazane

-

Trimethylchlorosilane

Procedure:

-

The lithium salt of hexamethyldisilazane is synthesized by reacting hexamethyldisilazane with either butyllithium (B86547) or phenyllithium.

-

This lithium salt is subsequently reacted with trimethylchlorosilane.

-

This pathway typically results in a 50-60% yield of this compound.[1]

Method 3: One-Pot Synthesis from Lithium Nitride

This method offers a convenient one-pot reaction with a good yield.

Reactants:

-

Lithium nitride (Li3N)

-

Trimethylchlorosilane

Solvent:

-

Tetrahydrofuran (THF)

Procedure:

-

Lithium nitride is reacted with trimethylchlorosilane in a one-pot setup using THF as the solvent.

-

This reaction proceeds to a 72% yield of this compound.[1]

Key Applications and Signaling Pathways

This compound is a pivotal compound in several areas of chemical research and application, most notably in chemical nitrogen fixation and as a versatile synthetic building block.

Role in Chemical Nitrogen Fixation

The conversion of atmospheric nitrogen (N2) into ammonia and other useful nitrogenous compounds is a cornerstone of modern chemistry. While the industrial Haber-Bosch process operates under harsh conditions, "chemical nitrogen fixation" aims to achieve this transformation under milder, ambient conditions. This compound plays a crucial role as a stable intermediate in a process known as reductive silylation.[1] In this process, atmospheric nitrogen is converted to this compound, which can then be easily hydrolyzed to produce ammonia.[1]

The general workflow for this process is illustrated in the diagram below.

Caption: Chemical Nitrogen Fixation via Reductive Silylation.

Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of various inorganic and organometallic compounds. For instance, it reacts with antimony trichloride (B1173362) to form a nitridoantimone cubane-type cluster.[1] It is also utilized in the synthesis of cyclic and linear polydichlorophosphazenes through its reaction with phosphorus pentachloride.[1] Furthermore, it has found application in trifluoromethylation reactions of ketones under mild conditions.[1]

The synthesis of a cyclic phosphazene trimer from this compound is depicted in the following workflow diagram.

Caption: Synthesis of Hexachlorocyclotriphosphazene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | (Me3Si)3N | C9H27NSi3 - Ereztech [ereztech.com]

- 6. This compound | 1586-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 三(三甲基硅)胺 98% | Sigma-Aldrich [sigmaaldrich.com]

The Ascendancy of a Silyl Amine: A Technical Guide to the Historical Development of Tris(trimethylsilyl)amine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)amine, N(Si(CH₃)₃)₃, often abbreviated as N(TMS)₃, has evolved from a synthetic curiosity into a versatile and powerful reagent in modern chemistry. Its unique steric and electronic properties have positioned it as a cornerstone in areas ranging from chemical nitrogen fixation to the synthesis of advanced materials and pharmaceuticals. This in-depth technical guide explores the historical development of this compound chemistry, providing a comprehensive overview of its synthesis, physical and spectroscopic properties, and its expanding applications. Detailed experimental protocols for its preparation and key reactions are provided, supplemented by quantitative data and graphical representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of this remarkable compound.

Introduction: The Dawn of a New Silylating Agent

The quest for novel silylating agents and non-nucleophilic bases has been a driving force in synthetic chemistry. While initial attempts in the mid-20th century to synthesize this compound by direct reaction of ammonia (B1221849) with trimethylchlorosilane proved unsuccessful, leading instead to the formation of hexamethyldisilazane (B44280) (HMDS), these early endeavors laid the groundwork for future breakthroughs.[1] The eventual successful synthesis of N(TMS)₃ unveiled a compound with a unique combination of stability, reactivity, and steric hindrance, paving the way for its diverse applications.

The Journey of Synthesis: From Challenge to Commonplace

The synthesis of this compound has undergone significant development, evolving from challenging early attempts to more reliable and high-yielding methods.

Early Synthetic Hurdles

Initial efforts to prepare this compound focused on the seemingly straightforward reaction of ammonia with trimethylchlorosilane (TMSCl). However, this reaction consistently terminated at the formation of the bis-silylated product, hexamethyldisilazane (HMDS), even under forcing conditions.[1] This highlighted the steric hindrance imposed by the two trimethylsilyl (B98337) groups, preventing the addition of a third.

Breakthrough Syntheses

The mid-20th century saw the development of successful synthetic routes, which remain the foundation for the preparation of this compound today.

The most common and high-yielding laboratory synthesis involves the deprotonation of hexamethyldisilazane (HMDS) with a strong base, followed by reaction with trimethylchlorosilane.

-

Using Sodium Amide (NaNH₂): This method provides a high yield of the desired product.[1]

-

Using Butyllithium (n-BuLi): While also effective, this route typically results in a lower yield compared to the sodium amide method.[1]

An alternative and efficient one-pot synthesis utilizes the reaction of lithium nitride (Li₃N) with trimethylchlorosilane in a suitable solvent like tetrahydrofuran (B95107) (THF).[1]

A conceptually elegant approach involves the reductive silylation of atmospheric nitrogen (N₂). In the presence of a reducing agent like lithium and a catalyst, dinitrogen can be converted to this compound. This method is of significant interest in the context of chemical nitrogen fixation.[1]

Physicochemical and Spectroscopic Profile

This compound is a colorless, waxy solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₇NSi₃ | [1] |

| Molar Mass | 233.57 g/mol | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 215 °C (at 760 mmHg); 85 °C (at 13 mmHg) | [1] |

| Density (at 20 °C) | 0.8635 g/cm³ | [2] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Features and Assignments | Reference(s) |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorptions for Si-CH₃ and Si-N bonds. The absence of N-H stretching bands confirms the complete silylation of the amine. | [2] |

| ¹H NMR Spectroscopy | A single sharp resonance is typically observed for the 27 equivalent protons of the three trimethylsilyl groups. | [3] |

| ¹³C NMR Spectroscopy | A single resonance is observed for the nine equivalent methyl carbons. | [3] |

| ²⁹Si NMR Spectroscopy | A single resonance confirms the presence of three equivalent silicon atoms. | [4] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl groups. | [5] |

Key Applications in Chemical Synthesis and Materials Science

The unique properties of this compound have led to its widespread use in various fields of chemistry.

A Gateway to Chemical Nitrogen Fixation

One of the most significant applications of this compound is in the field of chemical nitrogen fixation. It serves as a stable, isolable intermediate in the reductive silylation of atmospheric dinitrogen (N₂) to ammonia (NH₃).[1] This process offers a potential alternative to the energy-intensive Haber-Bosch process. The overall transformation can be summarized as the reaction of N₂ with a reducing agent (e.g., lithium) and trimethylchlorosilane, followed by hydrolysis of the resulting this compound to produce ammonia.

A Versatile Synthetic Building Block

This compound is a valuable precursor for the synthesis of various inorganic and organometallic compounds.

-

Formation of Metal Nitrido Complexes: It reacts with metal halides, such as antimony trichloride, to form metal nitrido complexes.[1]

-

Trifluoromethylation Reactions: In combination with a suitable fluoride (B91410) source and fluoroform (HCF₃), it can be used for the trifluoromethylation of ketones.[1]

A Precursor in Materials Science

This compound serves as a precursor for the synthesis of silicon-containing polymers and materials. Its ability to act as a monomer or a cross-linking agent allows for the preparation of silicones and other polymers with tailored properties, such as enhanced thermal stability and hydrophobicity.

Experimental Protocols

Note: These protocols are provided for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Synthesis of this compound from Hexamethyldisilazane and Sodium Amide

Materials:

-

Hexamethyldisilazane (HMDS)

-

Sodium amide (NaNH₂)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hexamethyldisilazane and anhydrous toluene.

-

Under a positive pressure of nitrogen, carefully add sodium amide in portions to the stirred solution. The reaction is exothermic and ammonia gas will evolve.

-

After the addition is complete, heat the mixture to reflux until the evolution of ammonia ceases.

-

Cool the reaction mixture to room temperature and slowly add trimethylchlorosilane. An exothermic reaction will occur, and a precipitate of sodium chloride will form.

-

After the addition of TMSCl, stir the mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete reaction.

-

Cool the mixture and filter to remove the sodium chloride precipitate.

-

Wash the precipitate with anhydrous toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or sublimation to yield pure this compound.

Synthesis of this compound from Lithium Nitride and Trimethylchlorosilane

Materials:

-

Lithium nitride (Li₃N)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium nitride in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane to the stirred suspension via the dropping funnel. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the lithium chloride precipitate.

-

Wash the precipitate with anhydrous THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or sublimation.

Trifluoromethylation of a Ketone using this compound and Fluoroform

Note: This is a general procedure; specific conditions may vary depending on the substrate.

Materials:

-

Ketone substrate

-

This compound

-

Fluoroform (HCF₃)

-

A suitable non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS)

-

Anhydrous solvent (e.g., THF, triglyme)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ketone and the non-nucleophilic base in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

Add this compound to the reaction mixture.

-

Bubble fluoroform gas through the cooled solution for a specified period.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

Synthetic Pathways to this compound

Caption: Major synthetic routes to this compound.

Experimental Workflow for the Synthesis from HMDS and Sodium Amide

Caption: Workflow for N(TMS)₃ synthesis from HMDS.

Role in Chemical Nitrogen Fixation

Caption: N(TMS)₃ as an intermediate in nitrogen fixation.

Conclusion and Future Outlook

The historical development of this compound chemistry is a testament to the relentless pursuit of novel synthetic tools. From its challenging beginnings, N(TMS)₃ has emerged as an indispensable reagent with a broad spectrum of applications. Its role in chemical nitrogen fixation continues to be an active area of research, with the potential to revolutionize ammonia synthesis. In synthetic organic chemistry, its utility as a non-nucleophilic base and a precursor to complex molecules is continually expanding. Furthermore, its application in materials science promises the development of novel polymers with advanced properties. As our understanding of its reactivity deepens, the future of this compound chemistry is poised for even greater discoveries and innovations, impacting fields from sustainable chemistry to drug development.

References

An In-Depth Technical Guide to the Spectroscopic Data of Tris(trimethylsilyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(trimethylsilyl)amine, a key intermediate in chemical nitrogen fixation and a versatile synthetic building block.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

This compound, also known as Nonamethyltrisilazane, is a colorless, waxy solid.[1] It is characterized by its unique structure where a central nitrogen atom is bonded to three trimethylsilyl (B98337) groups. This compound is soluble in nonpolar organic solvents and is sensitive to moisture and acids, which can cleave the Si-N bond.[1]

Molecular Formula: C₉H₂₇NSi₃[2] Molar Mass: 233.57 g/mol [1] CAS Number: 1586-73-8[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

| ¹H NMR | ~0.2 | Not Specified | [3] |

| ¹³C NMR | Not specified in search results | Not specified in search results | [4] |

| ²⁹Si NMR | Not specified in search results | C₆D₆ | [5] |

| ¹⁵N NMR | Not specified in search results | Not specified in search results | [4] |

Table 2: Infrared (IR) Spectroscopy Data

| Technique | **Key Absorption Bands (cm⁻¹) ** | Source of Sample |

| Transmission IR | Not specified in search results | Aldrich |

| ATR-IR | Not specified in search results | Not specified in search results |

Note: Specific peak assignments for IR spectra were not available in the provided search results. General regions of interest would include Si-N stretching, Si-C stretching, and C-H stretching and bending vibrations.

Table 3: Mass Spectrometry (MS) Data

| Technique | Key m/z values (fragments) | Ionization Type |

| Electron Ionization (EI) | 218 (M-CH₃)⁺, 146 [(CH₃)₃Si-N-Si(CH₃)₂]⁺, 73 [(CH₃)₃Si]⁺ | EI Positive ion |

| Gas Chromatography-MS (GC-MS) | Not specified in search results | EI Positive ion |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Given that this compound is a moisture-sensitive solid, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in an appropriate volume (typically 0.5-0.7 mL) of a suitable deuterated solvent (e.g., Benzene-d₆, as indicated for ²⁹Si NMR).[5][6] The use of deuterated solvents is crucial for providing a lock signal for the spectrometer.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube. To ensure homogeneity and remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.[7]

-

Cap the NMR tube securely to prevent solvent evaporation and atmospheric contamination.[8]

-

Wipe the outside of the tube clean before insertion into the spectrometer.[8]

-

-

Data Acquisition (General Parameters):

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The chemical shift range should be set to encompass the expected signals (e.g., -1 to 10 ppm).

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6]

-

²⁹Si NMR: This nucleus has a low sensitivity and a negative gyromagnetic ratio.[9][10] Techniques like Inverse Gated Decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE). A sufficient relaxation delay is necessary due to the potentially long spin-lattice relaxation times of silicon nuclei.[10]

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Nujol Mull): [11]

-

In an inert and dry environment, grind 5-10 mg of this compound to a fine powder using an agate mortar and pestle.[12]

-

Add a small drop of Nujol (mineral oil) and continue grinding to create a uniform paste.[13]

-

Spread the mull evenly between two KBr or NaCl plates.[12]

-

Acquire the spectrum, noting that Nujol itself has characteristic absorption bands that will be present in the spectrum.[13]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean and dry.

-

In an inert atmosphere, place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]

-

Collect the spectrum. This method requires minimal sample preparation.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction (for Electron Ionization - EI):

-

For a solid sample like this compound, a direct insertion probe can be used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the mass spectrometer's ion source, where the sample is heated and vaporized before ionization.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): [15]

-

Prepare a dilute solution of this compound in a volatile, non-polar solvent (e.g., hexane).

-

Inject the solution into the GC, where the compound is volatilized and separated from the solvent on a capillary column.

-

The eluent from the GC column is directly introduced into the mass spectrometer's ion source for ionization and analysis. This method is particularly useful for analyzing volatile silicon compounds.[15][16]

-

-

Data Acquisition (General Parameters):

-

Ionization Mode: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier is typically used to detect the ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 10. pascal-man.com [pascal-man.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Access Water | Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... [accesswater.org]

- 16. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Tris(trimethylsilyl)amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tris(trimethylsilyl)amine, N(Si(CH₃)₃)₃, is a sterically hindered, non-nucleophilic base and a key intermediate in synthetic chemistry, particularly in the context of chemical nitrogen fixation. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, ensuring process safety, and developing computational models. This guide provides a consolidated overview of the core thermodynamic and physical properties of this compound, details the experimental methodologies used for their determination, and visualizes its key chemical transformations.

Core Physical and Thermodynamic Properties

The thermodynamic data for this compound is sparse in the literature. Many fundamental properties, such as the standard enthalpy of formation and heat capacity, have not been experimentally determined, a common challenge with organosilicon compounds due to experimental difficulties like incomplete combustion during calorimetry.[1] The available data, primarily from calorimetric and spectroscopic measurements, are summarized below.

Table 1: Physical and Thermodynamic Data for this compound

| Property | Symbol | Value | Units | Source / Method |

| Molecular Weight | Molar Mass | 233.57 | g/mol | - |

| Melting Point | Tₘ | 67 - 69 | °C | Lit. |

| Boiling Point | Tₙ | 72 | °C | @ 10 mmHg |

| Enthalpy of Fusion | ΔHfus | 1.77 | kJ/mol | at 337.2 K, DSC[2][3][4] |

| Ionization Energy | IE | 8.60 | eV | Photoelectron Spectroscopy[3][4] |

| log₁₀(Water Solubility) | logS | 3.69 | - | Calculated (Crippen Method)[4] |

| Octanol/Water Partition Coeff. | logP | 3.793 | - | Calculated (Crippen Method)[4] |

Experimental Protocols

The determination of thermodynamic properties requires precise experimental techniques. The key methodologies cited for this compound are detailed below.

The enthalpy of fusion (ΔHfus) for this compound was determined using Differential Scanning Calorimetry (DSC).[2] This thermoanalytical technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of solid this compound (typically a few milligrams) is hermetically sealed in a sample pan or crucible, commonly made of aluminum.[6] An identical empty pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat both pans at a constant, linear rate (e.g., 5-10 K/min).[7]

-

Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

-

Data Analysis: As the sample reaches its melting point, it undergoes an endothermic phase transition, absorbing heat. This results in a measurable peak on the DSC thermogram.[6] The enthalpy of fusion is calculated by integrating the area of this melting peak.[7][8] The temperature at the peak's onset is taken as the melting temperature.[7] The instrument is calibrated using certified standards with known melting points and enthalpies of fusion, such as indium.[9]

The ionization energy—the energy required to remove an electron from a molecule in the gas phase—was determined using Photoelectron Spectroscopy (PES).[3] This technique is based on the photoelectric effect.[10]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a beam of high-energy monochromatic photons, typically from an ultraviolet (UV) source for valence electron studies (UPS).[11]

-

Electron Ejection: When a photon strikes a molecule, it can cause an electron to be ejected if the photon's energy is greater than the electron's binding energy.

-

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.[12]

-

Calculation: The binding energy (BE) of the electron, which corresponds to the ionization energy (IE), is calculated using the following relationship derived from the law of conservation of energy:[13] BE = hν - KE where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The resulting data is plotted as a spectrum of photoelectron counts versus binding energy.

Chemical Pathways and Logical Workflows

This compound is a versatile reagent in organic and inorganic synthesis. Its primary synthesis route and key applications are visualized below.

The most common laboratory synthesis involves the reaction of the sodium salt of hexamethyldisilazane (B44280) with trimethylchlorosilane.[14] This avoids the issue that direct reaction of ammonia (B1221849) with trimethylchlorosilane stops at the bis-silylated stage.[14]

This compound is a key intermediate in the reductive silylation pathway for chemical nitrogen fixation, a process that converts atmospheric nitrogen (N₂) into ammonia (NH₃) under ambient conditions.[14]

This compound serves as a convenient nitrogen source for the synthesis of inorganic heterocycles. Its reaction with phosphorus pentachloride (PCl₅) predominantly forms the cyclic trimer (NPCl₂)₃, a precursor to polyphosphazenes.[14]

References

- 1. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. calnesis.com [calnesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. idc-online.com [idc-online.com]

- 13. Khan Academy [khanacademy.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of Tris(trimethylsilyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tris(trimethylsilyl)amine, a key reagent in organic synthesis and materials science. Understanding its behavior in various organic solvents is critical for its effective use, storage, and the development of robust chemical processes. While quantitative data in the public domain is limited, this guide consolidates available qualitative information and provides detailed experimental protocols for determining these properties.

Introduction to this compound

This compound, with the chemical formula N(Si(CH₃)₃)₃, is a crystalline solid at room temperature.[1][2] It serves as a sterically hindered, non-nucleophilic base and a precursor for the formation of metal silylamides. Its applications are widespread, including in chemical nitrogen fixation, where it can be hydrolyzed to ammonia (B1221849), and as a synthetic building block in various chemical reactions.[1]

Solubility of this compound

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general laboratory use, a qualitative understanding of its solubility can be established.

This compound is generally described as being soluble in nonpolar organic solvents.[1] Its use as a reagent in reactions carried out in solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, acetonitrile, and toluene (B28343) suggests at least moderate solubility in these media.[1]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on its known properties and chemical principles.

| Solvent Family | Example Solvent | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Very Soluble | "Like dissolves like." The nonpolar nature of both the solute and the solvent leads to favorable interactions. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether | Soluble | These solvents can solvate the trimethylsilyl (B98337) groups, and this compound is often used in reactions with these solvents.[1] |

| Dichloromethane (DCM) | Soluble | Frequently used as a solvent for reactions involving this compound.[1] | |

| Acetonitrile (MeCN) | Soluble | Used as a solvent in certain synthetic applications of this compound.[1] | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The high polarity of these solvents may lead to good solubility, although this should be experimentally verified. | |

| Polar Protic | Alcohols (Methanol, Ethanol), Water | Insoluble (Reacts) | This compound is known to react with protic solvents, leading to the cleavage of the Si-N bond. |

Stability of this compound

The stability of this compound is highly dependent on the conditions, particularly the presence of protic substances.

General Stability:

-

To Water and Moisture: While some sources describe it as stable to water, it is also known to be hydrolyzed by water to produce ammonia and trimethylsilanol.[1] The rate of this hydrolysis can be slow but is a significant factor to consider, especially during long-term storage or in reactions where water is a potential contaminant.

-

To Acids: this compound is readily cleaved by acids, which catalyze the hydrolysis of the Si-N bond.

-

To Bases: It is generally stable in the presence of non-protic bases.

-

Thermal Stability: The compound has a melting point of 67-69 °C and can be distilled under reduced pressure, indicating good thermal stability in the absence of reactive species.[2]

Stability in Organic Solvents

The stability of this compound in organic solvents is contingent on the purity of the solvent. The presence of trace amounts of water, acids, or other protic impurities can lead to its degradation over time. For reactions requiring the integrity of the compound, it is crucial to use anhydrous and purified solvents.

Experimental Protocols

Given the lack of extensive quantitative data, the following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents. These protocols can be adapted for other air- and moisture-sensitive compounds.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method is suitable for determining the solubility of a solid in a liquid at a specific temperature.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle for solvent transfer

-

Filter cannula (a tube with a filter frit)

-

Pre-weighed, sealable collection vial

-

Inert gas source (e.g., Argon or Nitrogen)

-

Analytical balance

Procedure:

-

Under an inert atmosphere, add an excess amount of this compound to the Schlenk flask.

-

Add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in the constant temperature bath.

-

Stir the mixture vigorously to ensure good mixing and facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear, saturated supernatant to the pre-weighed collection vial using the filter cannula to avoid transferring any solid particles.

-

Seal the collection vial and accurately weigh it to determine the mass of the solution.

-

Carefully evaporate the solvent from the collection vial under a stream of inert gas or under vacuum.

-

Once all the solvent has been removed, weigh the vial containing the solid residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Experimental workflow for determining the solubility of this compound.

Protocol for Stability Assessment (NMR or LC-MS Monitoring)

This protocol describes a general method for assessing the stability of this compound in an organic solvent over time.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Internal standard (a non-reactive compound with a distinct NMR or MS signal)

-

NMR tubes or LC-MS vials

-

Volumetric flasks and pipettes

-

Inert atmosphere glovebox or Schlenk line

-

NMR spectrometer or LC-MS system

Procedure:

-

Sample Preparation (in a glovebox or under inert atmosphere):

-

Prepare a stock solution of this compound of a known concentration in the chosen anhydrous organic solvent.

-

Prepare a stock solution of the internal standard in the same solvent.

-

In a volumetric flask, combine a known volume of the this compound stock solution and the internal standard stock solution. Dilute to the mark with the solvent to obtain the final test solution.

-

-

Initial Analysis (t=0):

-

Immediately transfer an aliquot of the test solution to an NMR tube or LC-MS vial.

-

Acquire the initial ¹H NMR spectrum or LC-MS chromatogram. The ratio of the integral of a characteristic this compound peak to the integral of a peak from the internal standard will be the baseline.

-

-

Incubation:

-

Store the remaining test solution under the desired conditions (e.g., room temperature, elevated temperature, protected from light).

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by NMR or LC-MS.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the this compound peak area/integral to that of the internal standard.

-

A decrease in this ratio over time indicates decomposition of the this compound.

-

The percentage of this compound remaining at each time point can be calculated relative to the initial ratio at t=0.

-

Workflow for assessing the stability of this compound in solution.

Key Signaling Pathways and Logical Relationships

The primary degradation pathway of concern for this compound is its hydrolysis, which proceeds via the cleavage of the silicon-nitrogen bonds.

Stepwise hydrolysis of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Tris(trimethylsilyl)amine as a Silylating Agent for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)amine, N(SiMe₃)₃, is a highly reactive organosilicon compound recognized as a potent silylating agent.[1] Its primary application in organic synthesis lies in its capacity to introduce the bulky tris(trimethylsilyl)silyl group, effectively protecting amine functionalities.[1] The silylation of primary amines is a crucial step in many synthetic pathways and analytical techniques, particularly for increasing the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides an overview of the application of this compound as a silylating agent for primary amines, including its properties, a proposed reaction mechanism, and generalized experimental protocols.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the reagent.

| Property | Value | Reference |

| CAS Number | 1586-73-8 | [2] |

| Molecular Formula | C₉H₂₇NSi₃ | [2] |

| Molecular Weight | 233.57 g/mol | [2] |

| Appearance | Waxy solid | [2] |

| Melting Point | 67–69 °C | [2] |

| Boiling Point | 215 °C (85 °C at 13 mmHg) | [2] |

| Solubility | Soluble in nonpolar organic solvents | [2] |

Reaction Mechanism

The silylation of a primary amine with this compound is proposed to proceed via a nucleophilic attack of the amine on one of the silicon atoms of the silylating agent. The reaction likely involves the transfer of two trimethylsilyl (B98337) groups to the primary amine, resulting in the formation of a N,N-bis(trimethylsilyl)amino derivative and bis(trimethylsilyl)amine as a byproduct. Due to the high reactivity of this compound, this reaction is expected to proceed under relatively mild conditions.

Caption: Proposed reaction for the silylation of a primary amine.

Experimental Protocols

Note: The following protocols are generalized based on the known reactivity of silylating agents and the properties of this compound, as specific literature protocols for this direct application are not widely available. Optimization of reaction conditions (temperature, time, and solvent) is recommended for specific substrates.

Protocol 1: General Silylation of a Primary Amine for Synthetic Purposes

This protocol describes a general procedure for the protection of a primary amine as its N,N-bis(trimethylsilyl) derivative.

Materials:

-

Primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or toluene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Add this compound (1.0 to 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the reaction mixture can often be used directly in the next synthetic step.

-

If isolation of the silylated amine is required, remove the solvent and volatile byproducts under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary, though the high reactivity of the product may require careful handling.

Protocol 2: Derivatization of Primary Amines for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of primary amines with this compound prior to GC-MS analysis.

Materials:

-

Sample containing the primary amine (typically 1 mg)

-

This compound solution in an anhydrous aprotic solvent (e.g., pyridine (B92270) or acetonitrile)

-

Reaction vial (e.g., 2 mL autosampler vial with a screw cap and septum)

-

Heating block or oven

Procedure:

-

Place the sample containing the primary amine in a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

-

Add a solution of this compound in an anhydrous solvent to the vial. The molar excess of the silylating agent should be significant to ensure complete derivatization.

-

Tightly cap the vial and heat at a suitable temperature (e.g., 60-80 °C) for a predetermined time (e.g., 30-60 minutes).

-

Cool the vial to room temperature.

-

An aliquot of the reaction mixture can be directly injected into the GC-MS system.

Experimental Workflow